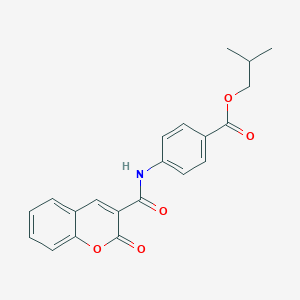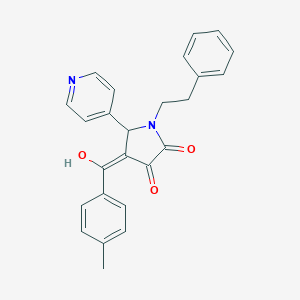
isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of various aromatic aldehydes . For instance, 4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde and 4-amino acetophenone were dissolved in chloroform, and a catalytic amount of piperidine was added. The reaction mixture was then refluxed for 1.5 hours .Molecular Structure Analysis
The molecular structure of IBCB consists of 21 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The exact structure can be determined using techniques such as IR, 1HNMR, and mass spectral analyses .Applications De Recherche Scientifique
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, it has been investigated for its potential use as a fluorescent probe for detecting metal ions and as a potential therapeutic agent for treating neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate is not fully understood, but it is believed to work through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, it has been shown to activate the Nrf2-ARE pathway, which regulates the expression of genes involved in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various cell types. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. However, further studies are needed to determine its efficacy and safety in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several potential future directions for the study of isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate. One area of interest is its potential use as a therapeutic agent for treating neurodegenerative diseases. Another area of interest is its potential use as a fluorescent probe for detecting metal ions. Further studies are also needed to determine its efficacy and safety in vivo and to explore its potential applications in other fields of scientific research.
Méthodes De Synthèse
Isobutyl 4-(2-oxo-2H-chromene-3-carboxamido)benzoate can be synthesized through a multi-step process starting with the reaction of isobutyl 4-hydroxybenzoate with 3-formylchromone in the presence of a catalyst. This is followed by the reaction of the resulting compound with a primary amine to form the final product, this compound. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-methylpropyl 4-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-13(2)12-26-20(24)14-7-9-16(10-8-14)22-19(23)17-11-15-5-3-4-6-18(15)27-21(17)25/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKQCKIOBKSQIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B384005.png)
![N-(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbothioyl}phenyl)-N,N-diethylamine](/img/structure/B384006.png)

![N,N-diethyl-N-(4-{[4-(2-methylphenyl)-1-piperazinyl]carbothioyl}phenyl)amine](/img/structure/B384009.png)
![1-phenyl-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B384011.png)
![6-Imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B384014.png)
![Methyl 6-imino-11-methyl-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B384019.png)
![2-imino-N-(3-methoxypropyl)-5-oxo-1-(4-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384020.png)
![2-imino-3-[(4-methylphenyl)sulfonyl]-1-(4-pyridinylmethyl)-1,2-dihydro-5H-dipyrido[1,2-a:2,3-d]pyrimidin-5-one](/img/structure/B384022.png)
![2-imino-1-(4-methylbenzyl)-5-oxo-N-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384023.png)
![2-amino-4-(1,3-benzodioxol-5-yl)-6-benzyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B384025.png)
![(E)-[4-(benzyloxy)-2-methylphenyl]{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(3,4,5-trimethoxyphenyl)pyrrolidin-3-ylidene}methanolate](/img/structure/B384026.png)
![2-imino-N-(3-methoxypropyl)-1-(4-methylbenzyl)-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide](/img/structure/B384027.png)
![2-(4-tert-butylphenoxy)-N-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B384028.png)
